molecular formula C18H23ClN4O3S B2927114 3-chloro-4-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1797724-72-1

3-chloro-4-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2927114
CAS No.: 1797724-72-1
M. Wt: 410.92
InChI Key: KHTCFCBTOFXHDM-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS Number 1797724-72-1) is a chemical compound supplied for non-human research applications. With a molecular formula of C18H23ClN4O3S and a molecular weight of 410.92 g/mol , this benzenesulfonamide derivative features a piperidine ring substituted with a 6-methylpyridazine group, a structure often associated with potential pharmacological activity in medicinal chemistry research. The integration of these moieties suggests the compound may be of interest for investigating enzyme inhibition or receptor modulation, though its specific biological mechanisms and primary research applications are not fully characterized in available literature. This product is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's safety data sheet (SDS) and handle the compound in accordance with all applicable laboratory and regulatory practices.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3S/c1-13-3-6-18(22-21-13)23-9-7-14(8-10-23)12-20-27(24,25)15-4-5-17(26-2)16(19)11-15/h3-6,11,14,20H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTCFCBTOFXHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₃₁ClN₄O₂S
  • Molecular Weight : 394.99 g/mol
  • IUPAC Name : 3-chloro-4-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which include:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase and certain proteases, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : The piperidine and pyridazine components may interact with neurotransmitter receptors, influencing neuropharmacological pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, compounds similar to 3-chloro-4-methoxy-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide have shown effectiveness against various bacterial strains. A comparative analysis of similar compounds revealed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundE. coli8 µg/mL

These results suggest that the target compound may possess enhanced antibacterial activity compared to its analogs.

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

  • Case Study : In a study involving human lung cancer cells (A549), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours, indicating potent anticancer properties.

Anti-inflammatory Effects

The anti-inflammatory activity of sulfonamides has been documented in several studies. The target compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Pharmacokinetics

Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption following oral administration.
  • Metabolism : Primarily metabolized in the liver, with active metabolites contributing to its biological effects.
  • Excretion : Renal excretion as unchanged drug and metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyridazine-Containing Benzenesulfonamides

N-(4-(6-(Ethylsulfonyl)Pyridazin-3-yl)Phenyl)-4-Fluoro-3-Methylbenzenesulfonamide ():

  • Molecular Formula : C₁₉H₁₈FN₃O₄S₂.
  • Molecular Weight : 435.5 g/mol.
  • Key Features :
  • Pyridazine ring with an ethylsulfonyl group at position 4.
  • Fluorine and methyl substituents on the benzene ring.
    • Comparison :
  • The target compound replaces the ethylsulfonyl group with a methyl group on pyridazine, reducing steric bulk.
  • The piperidine ring in the target enhances conformational flexibility compared to the rigid phenyl group in this analogue .
Piperidine-Linked Sulfonamides

4-({1-[3-(3-Amino-3-Oxopropyl)-5-Chlorophenyl]-3-Methyl-1H-Pyrazolo[4,3-c]Pyridin-6-yl}Amino)-3-Methoxy-N-(1-Methylpiperidin-4-yl)Benzamide (): Key Features:

  • Benzamide core (instead of sulfonamide).
  • Pyrazolo-pyridine and piperidine substituents.
    • Comparison :
  • The amide group in this compound may reduce acidity compared to the sulfonamide in the target, altering solubility and protein-binding properties.
  • Both compounds utilize piperidine for spatial orientation, but the target’s pyridazine may offer distinct electronic effects .
Chloro-Substituted Benzenesulfonamides

2-Chloro-N-(3-(1-Methyl-1H-Pyrazol-4-yl)Quinolin-6-yl)Benzenesulfonamide (): Key Features:

  • Quinoline and pyrazole heterocycles.
  • Chlorine at position 2 on the benzene ring.
    • Comparison :
  • Chlorine at position 3 in the target (vs. 2 here) may influence steric interactions in binding pockets .

Physicochemical and Pharmacokinetic Trends

Compound Molecular Weight Key Substituents Heterocycles Functional Groups
Target Compound ~460–480 (estimated) 3-Cl, 4-OCH₃, 6-methylpyridazine Pyridazine, Piperidine Sulfonamide
N-(4-(6-(Ethylsulfonyl)Pyridazin-3-yl)Phenyl)-... () 435.5 4-F, 3-CH₃, ethylsulfonyl Pyridazine Sulfonamide, Sulfone
Example 53 () 589.1 5-F, chromen-2-yl, pyrazolo[3,4-d]pyrimidin Chromene, Pyrazolo-pyrimidine Sulfonamide, Amide
  • Molecular Weight : The target compound likely has a higher molecular weight (~460–480 g/mol) than ’s analogue (435.5 g/mol) due to the piperidine and methoxy groups.
  • Solubility : The methoxy group in the target may improve water solubility compared to ethylsulfonyl or fluorinated analogues .

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